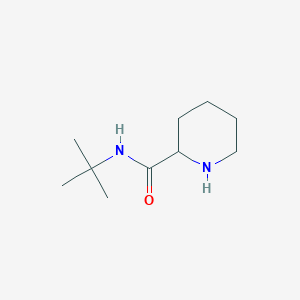

N-tert-butylpiperidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRGONFHSWNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for N Tert Butylpiperidine 2 Carboxamide

Established Synthetic Pathways to the Piperidine-2-carboxamide (B12353) Core

The construction of the fundamental piperidine-2-carboxamide structure is a key challenge addressed by several synthetic routes. These pathways focus on building the piperidine (B6355638) ring and installing the carboxamide functionality.

Multi-step Reaction Sequences for Piperidine Ring Construction

Traditional synthesis of the piperidine ring often involves multi-step reaction sequences. A common two-step approach begins with the synthesis of an N-tert-butyl-2-pyridinecarboxamide precursor, which is then subjected to catalytic hydrogenation to reduce the pyridine (B92270) ring to the desired piperidine structure. In this method, 2-cyanopyridine (B140075) reacts with tert-butyl alcohol in the presence of a strong acid to form the pyridinecarboxamide. Subsequent reduction, typically with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the final piperidine ring.

More advanced and efficient multi-step processes have been developed to streamline the synthesis of complex piperidines. Recent innovations have drastically reduced the number of required steps from as many as 7-17 down to 2-5 by combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This modular strategy simplifies the construction of highly functionalized piperidines, offering a more cost-effective and sustainable alternative to methods that rely on expensive precious metals. news-medical.net The initial C-H oxidation step creates a handle on the piperidine ring, which is then used in the second step for radical cross-coupling to introduce various substituents. news-medical.net

| Method | Description | Key Intermediates/Reagents | Advantages |

| Pyridine Hydrogenation | A two-step process involving the formation of a pyridine carboxamide followed by ring reduction. | 2-Cyanopyridine, tert-butyl alcohol, H₂SO₄, Catalytic Hydrogenation (e.g., H₂/Pd-C). | Utilizes readily available starting materials. |

| Biocatalytic C-H Oxidation & Cross-Coupling | A modern, streamlined approach that significantly reduces the number of synthetic steps. news-medical.net | Biocatalysts, Nickel electrocatalysis for radical cross-coupling. news-medical.net | High efficiency, reduced cost, avoids precious metals like palladium. news-medical.net |

| Intramolecular Cyclization | Building the piperidine ring by forming a C-N or C-C bond within a linear precursor. nih.gov | Amino-aldehydes, dihaloalkanes. nih.gov | High versatility in creating substituted piperidines. |

One-Pot Sequential Transformations

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures integrate multiple reaction steps into a single process without isolating intermediates. One such method involves the direct coupling of piperidine-2-carboxylic acid precursors with tert-butylamine (B42293) derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

Another innovative one-pot route constructs the piperidine ring from halogenated amides. mdpi.com This metal-free process combines amide activation, reduction of a nitrile ion, and an intramolecular nucleophilic substitution in a single reaction vessel under mild conditions. mdpi.com This approach provides convenient access to a variety of N-substituted piperidines in good yields. mdpi.com Researchers have also developed one-pot, three-component reactions that, while demonstrated for other carboxamides like coumarin-3-carboxamides, showcase the power of tandem reactions using simple catalysts to build complex molecules efficiently. nih.gov

| Method | Description | Key Reagents | Key Features |

| Amide Coupling | Direct formation of the amide bond in a single step. | Piperidine-2-carboxylic acid, tert-butylamine, Coupling agents (EDC, DCC). | Direct and straightforward. |

| Halogenated Amide Cyclization | A tandem reaction involving amide activation, reduction, and intramolecular substitution. mdpi.com | Halogenated amides, NaBH₄, Tf₂O. mdpi.com | Metal-free, mild conditions, good yields. mdpi.com |

| Multi-component Reaction | Combining three or more starting materials in a single pot to form the product. nih.gov | Salicylaldehyde, amines, diethylmalonate (for coumarin (B35378) analogues). nih.gov | High efficiency, molecular diversity. nih.gov |

Strategies Utilizing Natural Amino Acid Precursors

Natural amino acids serve as excellent chiral starting materials for the enantiospecific synthesis of substituted piperidines, leveraging their inherent stereochemistry. researchgate.netresearchgate.net For instance, L-amino acids can be converted into chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net A general methodology involves using N-Cbz protected amino acid derivatives, where the amino acid provides the C2 stereocenter of the piperidine ring. researchgate.netresearchgate.net

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-amino piperidine derivatives, demonstrating the utility of this approach. niscpr.res.in The process involves esterification, Boc-protection of the amine, reduction of the esters to a diol, tosylation, and finally cyclization with an amine to form the piperidine ring. niscpr.res.in This strategy effectively translates the stereochemistry of the starting amino acid to the final heterocyclic product. researchgate.netresearchgate.net

Stereoselective Synthesis and Chirality Control

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules like N-tert-butylpiperidine-2-carboxamide. This involves managing both the relative (diastereoselective) and absolute (enantioselective) configuration of stereocenters.

Diastereoselective Synthesis Approaches

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In piperidine synthesis, this is often controlled by the specific reagents and reaction conditions used. For example, in the reduction of a ketone adjacent to a stereocenter, chelation control can be used to direct the approach of the reducing agent. nih.gov In one such case, a diisobutylaluminium hydride (DIBALH) reagent reacts with a nearby hydroxyl group to form a five-membered chelate structure. nih.gov This blocks one face of the molecule, forcing the reductant to attack from the less sterically hindered side, thus leading to a high degree of diastereoselectivity. nih.gov The choice of reaction temperature can also be crucial; in some cases, raising the temperature can improve the reaction yield without negatively impacting the diastereomeric ratio. nih.gov

Control of Absolute Configuration

The absolute configuration of a chiral molecule is its specific three-dimensional arrangement in space (R or S). A primary strategy for controlling absolute configuration is to use a starting material from the "chiral pool," which consists of enantiomerically pure natural products. nih.gov As mentioned previously, amino acids are a common choice for this purpose. researchgate.netresearchgate.net By starting with an L-amino acid (which has the S-configuration), the resulting piperidine derivative retains a specific, known absolute stereochemistry. researchgate.netresearchgate.net

Another approach is the resolution of a racemic mixture, which is a 1:1 mixture of both enantiomers. For example, a practical one-pot synthesis can produce Weinreb-like amides of both (S)- and (R)-N-BOC-pipecolic acids starting from a racemic mixture of piperidine-2-carboxylic acid, implying a separation or resolution step is involved to obtain the individual enantiomers. researchgate.net The total synthesis of complex natural products often serves as a showcase for establishing absolute configuration, using a combination of chiral-pool starting materials and highly selective reactions to build stereocenters with precision. nih.govnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, offering pathways that increase reaction rates, yields, and selectivities. A common and effective route involves a two-step process: first, the synthesis of an N-tert-butyl-2-pyridinecarboxamide intermediate, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine structure.

Transition-Metal Catalysis

Transition-metal catalysts are pivotal in the synthesis of this compound, particularly in the hydrogenation step of its pyridine precursor. Catalysts such as Raney nickel, Raney cobalt, and platinum oxide (PtO₂) are employed to selectively reduce the aromatic pyridine ring while keeping the amide functional group intact. This transformation is typically conducted under hydrogen pressures ranging from 10 to 50 atm and at temperatures between 70–130°C, leading to near-quantitative yields.

The development of novel phosphorus ligands, such as those based on axially chiral biphenols, continues to expand the capabilities of transition-metal catalysis, enabling complex asymmetric transformations that could be applied to chiral piperidine synthesis. stonybrook.edu Furthermore, copper catalysts like copper(II) triflate (Cu(OTf)₂) have proven effective for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347), representing a potential route to the pyridine-based intermediate under solvent-free conditions. researchgate.net Advanced methodologies, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed metathesis, have been instrumental in constructing complex molecules containing piperidine and other nitrogen-based heterocyclic scaffolds, showcasing the broad utility of transition metals in modern organic synthesis. stonybrook.edumdpi.com

Organocatalysis and Metal-Free Protocols

In recent years, organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based systems. mdpi.com For the synthesis of 2-substituted piperidines, hybrid bio-organocatalytic cascades have been developed. nih.govresearchgate.net One such strategy employs a transaminase to form a reactive imine intermediate, which then undergoes a Mannich reaction catalyzed by an organocatalyst like proline. nih.govresearchgate.net This biomimetic approach allows for the construction of the piperidine core in a one-pot setup, demonstrating the synergy between biocatalysis and organocatalysis. researchgate.net

Metal-free protocols also include classical chemical methods. A direct amidation of piperidine-2-carboxylic acid with tert-butylamine can be achieved using a Brønsted acid catalyst such as concentrated sulfuric acid. In this method, the acid serves as both a catalyst and a dehydrating agent to drive the condensation reaction, with yields reaching 75–80%. Additionally, reagents like tert-butyl nitrite (B80452) (TBN) have been utilized for various metal-free transformations of amides, highlighting the potential for innovative, metal-free synthetic strategies. organic-chemistry.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them highly suitable for industrial-scale synthesis. In the production of this compound, the catalytic hydrogenation of the N-tert-butyl-2-pyridinecarboxamide intermediate is a prime example of a heterogeneous process.

Table 1: Comparative Performance of Heterogeneous Catalysts in Pyridine Ring Hydrogenation

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Raney Ni | 100 | 30 | 95 |

| Raney Co | 120 | 40 | 92 |

| PtO₂ | 80 | 10 | 85 |

Data adapted from hydrogenation studies of analogous compounds.

The development of catalysts on solid supports, such as the recyclable Ru(II)/PEG-400 system used in other amide transformations, further illustrates the potential for creating more sustainable and efficient heterogeneous catalytic processes. organic-chemistry.org

Electrochemical Catalysis

Electrochemical synthesis represents a frontier in green chemistry, often minimizing the need for chemical reagents by using electrical current to drive reactions. nih.gov While direct electrochemical synthesis of this compound is not widely documented, the principles of paired electrolysis offer a promising future direction. nih.gov

In a paired electrochemical approach, simultaneous oxidation at the anode and reduction at the cathode are used to generate reactive species in situ. nih.gov For instance, a carboxylic acid precursor could be activated at one electrode while an amine precursor is activated at the other, leading to amide bond formation. A proposed mechanism for a related synthesis involves the cathodic reduction of a nitro group to a hydroxylamine, which is then oxidized at the anode to a reactive nitroso compound (an electrophile). nih.gov Concurrently, a nucleophile is generated at the anode, and the two electrochemically produced intermediates react to form the final product. nih.gov This catalyst-free method, often conducted in environmentally benign solvents like water, could provide a sustainable pathway for amide synthesis. nih.gov

Advanced Synthetic Strategy Development

The ongoing evolution of synthetic chemistry pushes for the development of more sophisticated and efficient strategies. These advanced methods focus on improving selectivity, reducing waste, and streamlining multi-step syntheses into more concise operations.

Chemoselective Functionalization Techniques

Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. A key example in the synthesis of this compound is the catalytic hydrogenation of its pyridine precursor. This reaction demonstrates high chemoselectivity by reducing the aromatic pyridine ring while leaving the sterically hindered and less reactive tert-butyl amide group untouched.

Advanced functionalization techniques also include palladium-catalyzed cross-coupling reactions, which can be used to modify the piperidine ring. researchgate.net For instance, unprotected 2-arylpiperidines can undergo N-chlorination followed by regioselective dehydrohalogenation to create endocyclic 1-azaallyl anions. These intermediates can then be used in palladium-catalyzed cross-coupling reactions with aryl halides, allowing for the selective introduction of substituents onto the piperidine scaffold. researchgate.net Such methods significantly expand the synthetic utility of the piperidine core, enabling the creation of diverse analogues. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-tert-butyl-2-pyridinecarboxamide |

| Piperidine-2-carboxylic acid |

| tert-butylamine |

| Raney nickel |

| Raney cobalt |

| Platinum oxide |

| Copper(II) triflate |

| Di-tert-butyl dicarbonate |

| Proline |

| Sulfuric acid |

| tert-Butyl Nitrite |

| Palladium |

| Ruthenium |

| N-chlorosuccinimide |

Protecting Group Strategies and Deprotection Protocols

In the synthesis of this compound and related compounds, protecting group strategies are crucial for preventing unwanted side reactions and ensuring the desired regioselectivity. The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. sigmaaldrich.comnih.gov This is due to its stability under various reaction conditions and the relative ease of its removal.

The Boc group is typically introduced by reacting the piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org This protection strategy is fundamental when subsequent modifications to the carboxylic acid moiety are required, such as the amide coupling with tert-butylamine.

Deprotection Protocols:

The removal of the Boc group is a critical step and is generally achieved under acidic conditions. wikipedia.org Several protocols have been developed to effect this transformation, with the choice of reagent often depending on the presence of other acid-labile functional groups within the molecule.

Common deprotection methods include:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) is a standard and effective method for Boc deprotection. wikipedia.org

Hydrochloric Acid (HCl): HCl in an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), is also widely used. wikipedia.org

Lewis Acids: Certain Lewis acids, like tin(II) triflate (Sn(OTf)₂) and copper(II) triflate (Cu(OTf)₂), have been shown to catalyze the removal of the Boc group, sometimes offering greater selectivity. bath.ac.ukresearchgate.net For instance, Cu(OTf)₂ has been used for the mild de-tert-butylation of N,N-disubstituted amides. bath.ac.ukresearchgate.net

Oxalyl Chloride in Methanol: A mild method for selective Boc deprotection has been reported using oxalyl chloride in methanol at room temperature, with reaction times ranging from 1 to 4 hours and yielding up to 90%. nih.govrsc.org

The choice of deprotection protocol is critical to avoid unwanted side reactions. For example, the tert-butyl cation formed during acidic deprotection can potentially alkylate other nucleophilic sites in the molecule. To mitigate this, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture. wikipedia.org

Orthogonal protection strategies are employed when multiple protecting groups are present in a molecule, allowing for the selective removal of one group without affecting the others. wikipedia.org For example, in a molecule containing both a Boc-protected amine and a benzyl-protected carboxylic acid, the Boc group can be removed with acid while the benzyl (B1604629) group remains intact, later to be removed by hydrogenolysis. wikipedia.orgub.edu

Table 1: Common Deprotection Protocols for the Boc Group

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard, effective method. | wikipedia.org |

| Hydrochloric acid (HCl) | Methanol or Ethyl Acetate | Widely used alternative to TFA. | wikipedia.org |

| Copper(II) triflate (Cu(OTf)₂) | Catalytic amount, mild conditions | Can be used for de-tert-butylation of N,N-disubstituted amides. | bath.ac.ukresearchgate.net |

| Oxalyl chloride | Methanol, room temperature | Mild and selective, with reaction times of 1-4 hours. | nih.govrsc.org |

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) has become an invaluable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for screening. While specific HTS methods for the direct synthesis of this compound are not extensively documented in the provided results, the principles of HTS can be applied to its synthesis and the exploration of its derivatives. nih.gov

HTS platforms often leverage automated liquid handlers and parallel reactors to perform numerous reactions simultaneously. nih.gov For the synthesis of this compound analogues, this would involve the parallel coupling of a library of substituted piperidine-2-carboxylic acids with a range of primary amines, or vice versa.

Key aspects of applying HTS to the synthesis of this compound derivatives include:

Modular Synthesis: The synthesis is broken down into a series of simple, reliable reactions. For example, a convergent approach could involve the pre-synthesis of various substituted piperidine-2-carboxylic acid building blocks and a library of amine building blocks. researchgate.net

Reaction Optimization: HTS can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the coupling reaction. researchgate.net For instance, different coupling agents like HATU, HOBt, or various phosphonium (B103445) salts could be screened in parallel to maximize yield and purity.

Automated Purification: Following the parallel synthesis, automated purification systems, often based on preparative HPLC or supercritical fluid chromatography (SFC), are employed to isolate the desired products. nih.gov

A study by McGrath et al. highlights the use of high-throughput experimentation to optimize a Buchwald-Hartwig amination protocol for the synthesis of PROTACs, which often incorporate piperidine-containing E3 ligase ligands. researchgate.net This demonstrates the applicability of HTS in optimizing reactions for complex molecules containing piperidine scaffolds.

Table 2: Application of High-Throughput Synthesis to Carboxamide Formation

| HTS Stage | Application to this compound Synthesis | Key Technologies | Reference |

|---|---|---|---|

| Library Design | Creation of virtual libraries of substituted piperidine-2-carboxylic acids and primary amines. | Cheminformatics software. | nih.gov |

| Parallel Synthesis | Simultaneous coupling reactions in multi-well plates. | Automated liquid handlers, parallel synthesis reactors. | nih.gov |

| Reaction Optimization | Screening of coupling agents, bases, solvents, and temperatures. | Design of Experiment (DoE) software, automated reactors. | researchgate.net |

| Automated Purification | High-throughput purification of the resulting carboxamide library. | Preparative HPLC, Supercritical Fluid Chromatography (SFC). | nih.gov |

| Analysis | Rapid characterization of the purified compounds. | LC-MS, NMR with automated sample changers. | nih.gov |

Purification and Isolation Techniques in Synthetic Research

Preparative Chromatographic Methods

The purification of this compound and its derivatives often relies on chromatographic techniques to achieve the high purity required for subsequent applications. Preparative chromatography, which involves the separation of larger quantities of material compared to analytical chromatography, is a standard method.

Column Chromatography:

Silica (B1680970) gel column chromatography is a widely used method for the purification of this compound. nih.govprepchem.com A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. nih.gov The fractions containing the desired product are collected, and the solvent is removed under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC):

For more challenging separations or when very high purity is required, preparative HPLC is employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the purification of polar organic compounds like carboxamides.

The selection of the appropriate chromatographic method and solvent system is crucial for achieving efficient separation and high recovery of the purified product.

Table 3: Preparative Chromatographic Methods for Carboxamide Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Standard purification of organic compounds. | nih.gov |

| Preparative HPLC (Reverse-Phase) | C18-modified Silica | Water/Acetonitrile or Water/Methanol with optional TFA or formic acid | High-purity separations, difficult-to-separate mixtures. | nih.gov |

Crystallization and Spectroscopic Purity Assessment

Crystallization:

Crystallization is a powerful purification technique that can yield highly pure crystalline material. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the crystallization of organic compounds include ethanol/water mixtures.

Spectroscopic Purity Assessment:

Following purification, the purity of this compound is assessed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized compound and assessing its purity. nih.govnih.gov The presence of unexpected signals or impurities can be readily detected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide C=O and N-H stretches. nih.govnih.gov

The combination of these techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized this compound.

Table 4: Techniques for Purity Assessment

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural confirmation and detection of impurities. | nih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | nih.govnih.gov |

| Melting Point Analysis | A sharp melting point range indicates high purity. | mdpi.com |

Chemical Reactivity and Mechanistic Studies of N Tert Butylpiperidine 2 Carboxamide

Reaction Mechanisms and Pathways

The reactivity of N-tert-butylpiperidine-2-carboxamide is governed by the interplay of its functional groups: the piperidine (B6355638) ring, the amide linkage, and the bulky tert-butyl group. Understanding the mechanisms of its reactions is crucial for optimizing synthetic routes and designing novel transformations.

Investigations of Bond Formation and Cleavage

The formation of the amide bond in this compound is a cornerstone of its synthesis. This transformation typically involves the coupling of piperidine-2-carboxylic acid with tert-butylamine (B42293). A common and well-studied method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). youtube.comkhanacademy.org

The mechanism of DCC-mediated amide bond formation proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid group of piperidine-2-carboxylic acid attacks the carbodiimide (B86325) carbon of DCC. This is often initiated by the deprotonation of the carboxylic acid by the basic nitrogen of DCC. youtube.com

Formation of an O-Acylisourea Intermediate: The initial adduct rearranges to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses. The dicyclohexylurea (DCU) moiety is expelled as a stable leaving group, resulting in the formation of the desired amide bond. youtube.com

The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the reactive intermediates.

Conversely, the cleavage of the amide bond in this compound is a significant reaction, often explored under reductive conditions. While direct studies on this specific molecule are limited, research on related N-substituted aromatic amides provides valuable insights. The conversion of the amide to a tert-butyl acylcarbamate, followed by reduction, can be an effective two-step procedure for cleaving the acyl-N bond. rsc.orgresearchgate.net This process allows for the selective deacylation under mild conditions, using reducing agents like sodium borohydride (B1222165) or activated aluminum. rsc.orgresearchgate.net The stability of the amide bond is a key feature, and its cleavage generally requires specific reagents that can activate the otherwise unreactive linkage. wikipedia.org

Radical Reaction Mechanisms

While specific studies on radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest potential pathways for its functionalization. Radical-mediated C–H functionalization is a powerful tool in modern organic synthesis, allowing for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds. mdpi.comrsc.org

For this compound, the piperidine ring presents several C–H bonds that could be susceptible to radical abstraction. The reaction would likely proceed via the following general mechanism:

Radical Initiation: A radical initiator, such as an azo compound or a peroxide, generates a reactive radical species.

Hydrogen Atom Abstraction: The generated radical abstracts a hydrogen atom from the piperidine ring to form a carbon-centered radical. The position of abstraction would depend on the stability of the resulting radical.

Radical Propagation/Termination: The carbon-centered radical can then react with another species in the reaction mixture to form a new bond, or it can be involved in termination steps.

Photoredox catalysis is a modern approach that could enable such transformations under mild conditions. nih.gov In a hypothetical scenario, a photocatalyst, upon excitation with visible light, could initiate a single-electron transfer (SET) process, leading to the formation of a radical ion of this compound, which could then undergo further reactions.

Electrocatalytic Reaction Mechanisms

Currently, there is a lack of specific research in the scientific literature detailing the electrocatalytic reaction mechanisms of this compound. Electrocatalysis offers a promising avenue for green chemistry by minimizing the use of chemical oxidants and reductants. Future investigations in this area could uncover novel and efficient synthetic transformations for this compound and its derivatives.

Stereochemical Aspects of Reactivity

The presence of a chiral center at the C2 position of the piperidine ring introduces a significant stereochemical dimension to the reactivity of this compound.

Stereoselective Transformations

The synthesis of enantiomerically pure this compound relies on stereoselective transformations. This can be achieved by starting with an enantiomerically pure precursor, such as (R)- or (S)-piperidine-2-carboxylic acid. The amide coupling reaction itself, if carried out under appropriate conditions, generally proceeds with retention of configuration at the chiral center.

Alternatively, asymmetric synthesis strategies can be employed to introduce the desired stereochemistry. The use of chiral auxiliaries or catalysts in reactions involving the piperidine ring can lead to the formation of one stereoisomer in preference to others. researchgate.netfrancis-press.com For instance, asymmetric deprotonation of a related N-Boc protected piperazine (B1678402) using a chiral base like (-)-sparteine (B7772259) has been shown to be effective in achieving enantioselective functionalization. nih.gov Similar strategies could potentially be adapted for this compound.

Diastereomeric Ratios and Control

When reactions are performed on a substituted piperidine ring of this compound, the formation of diastereomers is possible. Controlling the diastereomeric ratio is a key challenge and objective in such syntheses. The steric bulk of the tert-butyl group can exert a significant influence on the facial selectivity of incoming reagents, thereby directing the formation of a specific diastereomer.

For example, in a hypothetical reduction of a ketone functionality on the piperidine ring, the approach of the hydride reagent would be influenced by the steric hindrance imposed by the N-tert-butylcarboxamide group at the adjacent C2 position. This can lead to a preferential formation of one diastereomeric alcohol over the other. The diastereoselectivity of such reactions can often be tuned by the choice of reagents and reaction conditions. nih.gov The development of highly diastereoselective methods is crucial for the synthesis of complex molecules with multiple stereocenters. beilstein-journals.org

Below is a table summarizing the potential stereochemical outcomes in the synthesis of substituted this compound derivatives.

| Reaction Type | Starting Material | Reagent/Catalyst | Potential Stereochemical Outcome |

| Asymmetric Synthesis | Achiral precursor | Chiral catalyst or auxiliary | Enantiomerically enriched product |

| Diastereoselective Reduction | Ketone-substituted piperidine | Sterically hindered reducing agent | Predominantly one diastereomer |

| Diastereoselective Alkylation | Enolate of the piperidine ring | Electrophile | Controlled formation of a new stereocenter |

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound and related structures is significantly influenced by the nature and position of substituents on the piperidine ring or the amide group. These substituents can alter the electronic and steric properties of the molecule, thereby affecting its reactivity in various chemical transformations.

Substituent effects are primarily transmitted through inductive and resonance effects. In the case of this compound, where the piperidine ring is saturated, inductive effects play a more dominant role in modulating reactivity. ucsb.edu The presence of electron-withdrawing or electron-donating groups can impact the acidity or basicity of different parts of the molecule, as well as the rates of reaction. ucsb.edu

The steric bulk of substituents also plays a crucial role. The tert-butyl group on the amide nitrogen, for example, is sterically demanding and can hinder reactions at the amide carbonyl or the nitrogen itself. This steric hindrance can influence the conformational flexibility of the piperidine ring. In contrast, replacing the tert-butyl group with a smaller group like isopropyl would reduce steric bulk and potentially alter torsional barriers around the amide bond.

The introduction of different substituents on the piperidine ring can lead to a wide range of physicochemical properties. For example, a chlorophenyl group can increase the lipophilicity (logP), which is a critical factor in medicinal chemistry for properties like membrane permeability.

A comparative analysis of related structures highlights the impact of substituents:

| Parameter | N-tert-butylpiperidine-4-carboxamide | N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide | 4-((1-(thiophen-2-yl)cyclopentane-1-carboxamido)methyl)piperidine Derivatives (with Benzyl (B1604629) substituent) |

| Key Difference | Lacks the cyclopentane-thiophene-carboxamide moiety. | Replaces the tert-butyl-piperidine-carboxamide with an isopropyl group. | Alternative N-substituents on the piperidine ring (e.g., benzyl, acetyl) instead of tert-butyl. |

| Impact | Reduced molecular complexity and lower molecular weight. | Decreased steric bulk (isopropyl vs. tert-butyl) reduces torsional barriers about the amide bond. | The tert-butyl group enhances lipophilicity (logP +0.5 vs. benzyl analogs). |

| Electronic Effects | The piperidine nitrogen provides hydrogen-bonding capacity. | The piperidine nitrogen in the query compound provides additional hydrogen-bonding capacity compared to the isopropyl derivative. | Different substituents alter the electronic environment of the piperidine nitrogen. |

This table is generated based on comparative data from related compounds to illustrate the principles of substituent effects.

Degradation Pathways and Chemical Stability in Reaction Systems

The chemical stability and degradation pathways of this compound are critical considerations in its synthesis, storage, and application. The molecule can undergo several types of chemical reactions that lead to its degradation.

Oxidation: The piperidine ring and the amide group can be susceptible to oxidation. The nitrogen atom in the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for cyclic amines.

Reduction: The amide functional group can be reduced to a secondary amine. This transformation typically requires strong reducing agents.

Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, breaking down into piperidine-2-carboxylic acid and tert-butylamine. The rate of hydrolysis is influenced by pH and temperature. The steric hindrance provided by the tert-butyl group may slow the rate of hydrolysis compared to less hindered amides.

Substitution Reactions: While the tert-butyl group is generally stable, under certain conditions, nucleophilic substitution reactions could potentially occur, leading to its replacement by other functional groups.

The stability of this compound can also be compared to related structures. For instance, the saturated piperidine ring is generally more stable to oxidation than an aromatic pyridine (B92270) ring, which may undergo faster metabolism by enzymes like cytochrome P450. The presence of substituents can also affect metabolic stability. For example, a tert-butyl group can reduce susceptibility to metabolic oxidation compared to smaller alkyl groups.

Advanced Spectroscopic Characterization Research and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural investigation of N-tert-butylpiperidine-2-carboxamide in solution. nanalysis.com It offers unparalleled insight into the molecule's stereochemistry, conformational preferences, and reaction kinetics. youtube.com

Determining the absolute configuration of the chiral center at the C2 position of the piperidine (B6355638) ring is critical. NMR spectroscopy, through the use of chiral derivatizing agents (CDAs), provides a powerful method for this assignment. adelaide.edu.au The general approach involves reacting the precursor, piperidine-2-carboxylic acid, or the corresponding amine with the two separate enantiomers of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other fluorinated agents like α-fluorinated phenylacetic phenylselenoester (FPP). nih.govfrontiersin.orghebmu.edu.cn

This reaction creates a pair of diastereomers. Due to their different spatial arrangements, these diastereomers exhibit distinct chemical shifts in ¹H or, more sensitively, ¹⁹F NMR spectra. frontiersin.org By analyzing the difference in chemical shifts (Δδ) between the two diastereomeric products, the absolute configuration (R or S) of the original chiral center can be unequivocally determined by comparing the results to established stereochemical models. nih.govfrontiersin.org

The structure of this compound in solution is complicated by multiple dynamic processes. The primary phenomena observed by NMR are the restricted rotation around the C(O)-N(amide) bond and the interconversion of the piperidine ring between chair and boat conformations. nih.govnih.gov The partial double-bond character of the amide bond creates a significant energy barrier to rotation, leading to the existence of distinct rotamers (rotational isomers) that are in slow exchange on the NMR timescale at ambient temperatures. nanalysis.comnih.gov

This slow exchange results in the doubling of NMR signals for protons and carbons near the amide bond. For instance, separate signals may be observed for the cis and trans rotamers, defined by the relative orientation of the piperidine ring and the tert-butyl group across the amide bond. Temperature-dependent NMR studies can be performed to observe the coalescence of these separate signals at higher temperatures (the coalescence temperature, Tc). rsc.org From Tc, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, quantifying the conformational stability. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for Rotamers of an N-acylpiperidine Derivative This table illustrates the concept of separate signals for different conformers. Actual values for this compound would require experimental measurement.

| Proton | Rotamer A (ppm) | Rotamer B (ppm) |

|---|---|---|

| Piperidine H-2 | 4.15 | 3.85 |

| tert-Butyl (s) | 1.45 | 1.42 |

| Piperidine H-6 (axial) | 2.90 | 3.10 |

Real-time or in-situ NMR monitoring is a potent tool for studying the mechanism and kinetics of the synthesis of this compound. youtube.comyoutube.com By setting up the reaction directly within an NMR tube or using a flow-NMR setup, spectra can be acquired sequentially over the course of the reaction. researchgate.net

This methodology allows for the simultaneous observation and quantification of the decrease in starting material signals and the increase in product signals. youtube.com For instance, in the amidation reaction between a piperidine-2-carboxylic acid derivative and tert-butylamine (B42293), one could monitor the disappearance of key reactant peaks and the emergence of the characteristic singlet for the nine equivalent protons of the tert-butyl group in the product. This provides a detailed kinetic profile, helps identify transient intermediates, and yields valuable insights into the reaction mechanism without the need for invasive sampling and quenching. researchgate.netyoutube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. As of the time of this writing, a specific crystal structure for this compound is not available in public crystallographic databases.

Were a single crystal to be analyzed, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. It would confirm the absolute configuration of the chiral center and reveal the solid-state conformation, including the specific pucker of the piperidine ring (e.g., chair, boat, or twist-boat) and the exact orientation of the N-tert-butylcarboxamide substituent relative to the ring. Studies on libraries of related N-acylpiperidines have shown that while the chair conformation is predominant, a notable fraction (12-23%) can adopt a twist-boat conformation, often stabilized by interactions within the crystal lattice or in a protein binding pocket. nih.gov

Other Advanced Spectroscopic Techniques for Research Applications

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the structural elucidation of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecule's elemental formula. By comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) to the theoretically calculated mass, the molecular formula can be confirmed, ruling out other potential formulas that may have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O |

| Calculated Monoisotopic Mass ([M]) | 184.1576 g/mol |

| Calculated Exact Mass ([M+H]⁺) | 185.1648 g/mol |

| Observed Exact Mass ([M+H]⁺) | 185.1651 g/mol (Hypothetical) |

Vibrational Spectroscopy for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool for the structural elucidation and real-time monitoring of chemical reactions involving this compound. These non-destructive techniques provide detailed information about the molecular vibrations of the compound, allowing for the identification and characterization of its key functional groups. By analyzing the characteristic vibrational frequencies, it is possible to track the progress of a synthesis, identify intermediates, and confirm the formation of the final product.

Piperidine Ring Vibrations: The piperidine ring gives rise to a complex series of vibrational modes. The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the ring are typically observed in the 2950-2850 cm⁻¹ region in both FTIR and Raman spectra. The C-C stretching vibrations of the ring skeleton usually appear in the fingerprint region, between 1200 and 800 cm⁻¹. Additionally, a variety of bending, scissoring, twisting, and wagging modes of the CH₂ groups contribute to the intricate pattern of peaks in the 1470-1260 cm⁻¹ range. The C-N stretching vibrations of the piperidine ring are generally found between 1250 and 1020 cm⁻¹.

Secondary Amide Vibrations: The secondary amide group (-CO-NH-) is of particular interest for reaction monitoring as it is formed during the synthesis of this compound. This group has several characteristic vibrational bands:

Amide A (N-H Stretch): This band, primarily due to the N-H stretching vibration, is typically observed as a strong absorption in the FTIR spectrum between 3350 and 3180 cm⁻¹. Its position is sensitive to hydrogen bonding.

Amide I (C=O Stretch): This is one of the most intense and useful bands in the infrared spectrum of amides. It is predominantly due to the C=O stretching vibration and appears in the region of 1680-1630 cm⁻¹. The monitoring of the appearance and growth of this band is a clear indicator of amide bond formation.

Amide II (N-H Bend and C-N Stretch): This band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. It is found in the 1570-1515 cm⁻¹ range in the FTIR spectrum and is typically strong.

Amide III (C-N Stretch and N-H Bend): This is a more complex vibrational mode, involving contributions from C-N stretching and N-H in-plane bending. It appears as a weaker band in the 1300-1200 cm⁻¹ region.

Tert-Butyl Group Vibrations: The tert-butyl group also has characteristic vibrational frequencies. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2975-2950 cm⁻¹ and 2870 cm⁻¹ regions, respectively. The deformation or bending modes of the methyl groups within the tert-butyl moiety typically give rise to strong bands around 1460 cm⁻¹ (asymmetric) and a characteristic "umbrella" mode around 1370 cm⁻¹.

The following interactive data tables summarize the expected vibrational frequencies for the key functional groups in this compound based on data from related compounds.

Table 1: Expected Vibrational Frequencies for the Piperidine Ring

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Asymmetric Stretch | 2950 - 2920 | Strong |

| C-H Symmetric Stretch | 2860 - 2840 | Medium |

| CH₂ Scissoring | 1470 - 1440 | Medium |

| C-C Stretch | 1200 - 800 | Medium-Weak |

| C-N Stretch | 1250 - 1020 | Medium |

Table 2: Expected Vibrational Frequencies for the Secondary Amide Group

| Vibrational Band | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide A | N-H Stretch | 3350 - 3180 | Strong |

| Amide I | C=O Stretch | 1680 - 1630 | Very Strong |

| Amide II | N-H Bend + C-N Stretch | 1570 - 1515 | Strong |

| Amide III | C-N Stretch + N-H Bend | 1300 - 1200 | Medium |

Table 3: Expected Vibrational Frequencies for the Tert-Butyl Group

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Asymmetric Stretch | 2975 - 2950 | Strong |

| C-H Symmetric Stretch | ~2870 | Medium |

| CH₃ Asymmetric Deformation | ~1460 | Strong |

| CH₃ Symmetric "Umbrella" Mode | ~1370 | Strong |

In the context of reaction monitoring, for instance, in the synthesis of this compound from piperidine-2-carboxylic acid and tert-butylamine, FTIR or Raman spectroscopy can be used to follow the disappearance of the characteristic O-H stretching vibration of the carboxylic acid (typically a broad band around 3300-2500 cm⁻¹) and the appearance of the distinct Amide I and Amide II bands, signaling the formation of the desired product. The high sensitivity and specificity of these vibrational techniques allow for in-situ analysis, providing valuable kinetic and mechanistic information without the need for sample extraction and further workup.

Computational Chemistry and Quantum Mechanical Investigations of N Tert Butylpiperidine 2 Carboxamide

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Molecular Orbital (MO) theory provides a sophisticated model to describe the distribution and energy of electrons within a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

HOMO-LUMO Energy Gaps and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This gap is also associated with the molecule's polarizability. Theoretical studies on bupivacaine have determined its HOMO and LUMO energies, providing insights into its electronic transitions and reactivity. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Bupivacaine (Note: This data is for the structurally related compound bupivacaine and serves as an example of the parameters that would be determined for N-tert-butylpiperidine-2-carboxamide in a dedicated computational study.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

This is a hypothetical data table for illustrative purposes based on typical values for similar organic molecules.

Prediction of Ionization Energy and Electron Transfer

Quantum chemical calculations can predict the ionization energy and electron affinity of a molecule, which are fundamental to understanding its behavior in electron transfer processes.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

These parameters are crucial for predicting how a molecule will interact with other species in redox reactions. For example, the study of bupivacaine included the determination of its ionization potential and electron affinity to understand its reactivity and interactions within biological systems. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to predict the reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Electrophilicity and Nucleophilicity Indices

Electronegativity (χ): This is a measure of an atom's or a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be expressed in terms of HOMO and LUMO energies: χ = -μ = (I + A) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity: While there are various scales, nucleophilicity is generally associated with the HOMO energy. A higher HOMO energy suggests a greater tendency to donate electrons and act as a nucleophile.

Computational studies on bupivacaine have calculated these parameters to provide a deeper understanding of its chemical reactivity. researchgate.net

Chemical Hardness and Softness Analysis

Chemical Hardness (η): This property measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Chemical hardness is calculated as η = (I - A) / 2.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

The analysis of chemical hardness and softness is a key component of understanding molecular stability and reactivity. For bupivacaine, these values have been theoretically determined to characterize its interaction with biological targets. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for Bupivacaine (Note: This data is for the structurally related compound bupivacaine and is presented to illustrate the types of descriptors calculated for molecules like this compound.)

| Descriptor | Formula | Illustrative Value |

| Ionization Energy (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 eV |

| Chemical Softness (S) | 1 / η | 0.33 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.04 eV |

This is a hypothetical data table for illustrative purposes based on typical values for similar organic molecules.

Theoretical Method Development in Quantum Chemistry

In the realm of computational chemistry, the accurate prediction of molecular properties is intrinsically linked to the theoretical methods employed. Quantum chemistry provides the fundamental framework for these predictions, but the exact solution of the Schrödinger equation is only possible for the simplest of systems. Consequently, the development of approximate methods that balance accuracy with computational feasibility is a central theme of ongoing research. These methods are crucial for studying complex molecules such as this compound, enabling the exploration of its electronic structure, geometry, and reactivity. The continuous evolution of these theoretical tools, particularly in the domains of electron correlation and basis set design, expands the horizon of what is computationally achievable.

A significant challenge in quantum chemistry is the accurate treatment of electron correlation—the interaction between electrons. Traditional wave function-based methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, have computational costs that scale steeply with the size of the molecule (N). For instance, canonical MP2 scales as O(N5), while the "gold standard" CCSD(T) method scales as O(N7) acs.orgaip.org. This high scaling factor severely limits their application to small molecular systems.

To overcome this limitation, significant research has focused on developing "low-order scaling" or "linear-scaling" methods. These approaches are designed to reduce the computational expense, making it feasible to apply accurate correlation methods to large molecules of practical interest, including those with hundreds of atoms chemrxiv.orgresearcher.life. The core principle behind these advancements is the exploitation of the local nature of electron correlation; the correlation effect between electrons diminishes rapidly with the distance between them ruhr-uni-bochum.dempg.de.

Several strategies have been developed to achieve this reduced scaling:

Local Correlation Methods: These methods reformulate the correlation problem in a basis of localized molecular orbitals (LMOs) instead of the delocalized canonical orbitals. By restricting the correlation treatment for each electron pair to a spatially confined "domain" of orbitals, a significant number of negligible long-range interactions are eliminated ruhr-uni-bochum.deaip.org.

Pair Natural Orbitals (PNOs): The virtual orbital space for each electron pair can be dramatically compressed by using Pair Natural Orbitals (PNOs). This approach creates a compact, pair-specific set of orbitals that captures the most significant correlation effects, leading to enormous reductions in computational time and data storage acs.orgruhr-uni-bochum.de.

Distance-Based Screening: Electron pairs that are far apart from each other contribute minimally to the correlation energy. Algorithms can prescreen and neglect these distant pairs, or treat them with less computationally demanding approximations, such as multipole expansions aip.orgscilit.com.

These principles have been successfully implemented in methods like local MP2 (LMP2) and local CCSD (LCCSD), for which implementations with near-linear scaling of computational resources (CPU time, memory, and disk space) with molecular size have been achieved aip.orgscilit.combohrium.com. Such advancements make it possible to perform high-accuracy calculations on molecules the size of this compound and even larger systems, which would be computationally prohibitive with conventional methods chemrxiv.orgscilit.com.

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the basis set. A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals wikipedia.org. In modern computational chemistry, these are typically Gaussian-type orbitals. The completeness of the basis set is a critical factor; a larger, more flexible basis set allows for a more accurate representation of the electron distribution in a molecule, but at a higher computational cost mit.eduaip.org.

For a molecule like this compound, which contains heteroatoms (Nitrogen and Oxygen) with lone pairs and polar C-N, C=O, and N-H bonds, the choice of basis set is particularly important. Several families of basis sets are commonly used:

Pople Basis Sets: These are widely used split-valence basis sets, such as 6-31G. The notation indicates how many basis functions are used for core and valence orbitals. To improve their accuracy, they are often augmented with additional functions wikipedia.org.

Dunning's Correlation-Consistent Basis Sets: This family (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVDZ) is designed to systematically converge towards the complete basis set limit for correlated calculations. The "aug-" prefix indicates the addition of diffuse functions wikipedia.org.

Karlsruhe Basis Sets: The "def2" series (e.g., def2-SVP, def2-TZVP) are well-balanced basis sets that are popular for Density Functional Theory (DFT) calculations acs.org.

To accurately model the chemical environment of this compound, standard basis sets must be augmented with specialized functions:

Polarization Functions: These are functions of higher angular momentum (e.g., d-functions on carbon and nitrogen, p-functions on hydrogen). They allow the shape of atomic orbitals to distort and polarize in the molecular environment, which is essential for describing chemical bonds accurately acs.orguba.ar. For instance, they are crucial for correctly predicting the pyramidal geometry of an amine like the piperidine (B6355638) ring.

Diffuse Functions: These are basis functions with very small exponents that describe the "tail" portion of the orbitals far from the nucleus wikipedia.org. They are critical for systems where electrons are weakly bound, such as in anions, excited states, and for accurately describing non-covalent interactions like hydrogen bonding—a key feature of the amide group in this compound mit.eduacs.org.

The table below summarizes the characteristics of these basis set types.

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople | 6-31+G(d,p) | Split-valence with diffuse functions on heavy atoms and polarization functions on all atoms. | General purpose geometry optimizations and frequency calculations, especially with DFT. |

| Dunning | aug-cc-pVTZ | Correlation-consistent, triple-zeta quality with diffuse functions on all atoms. | High-accuracy correlated calculations (MP2, CCSD) for energies and properties. |

| Karlsruhe | def2-TZVPD | Triple-zeta valence quality with polarization and diffuse functions. | Robust and efficient for DFT calculations of energies, geometries, and properties. |

In conjunction with basis sets, DFT calculations require the selection of a functional, which is an approximation to the exchange-correlation energy. The development of new functionals, such as the MC23 functional, aims to improve accuracy for a wide variety of chemical systems, particularly those with complex electron correlation effects uchicago.edu. The choice of functional can significantly impact the calculated properties.

Computational Modeling for Structure-Properties Relationships

A primary goal of computational chemistry is to establish relationships between the structure of a molecule and its macroscopic properties. This is the domain of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) wikipedia.org. These models use statistical methods to correlate variations in the chemical structure with changes in a specific property (e.g., boiling point, solubility, reactivity, or biological activity) nih.govconicet.gov.ar.

For this compound, a QSPR study would begin by calculating a set of numerical values, known as molecular descriptors, that quantify its structural, electronic, and geometric features nih.gov. Quantum chemical calculations are a powerful source of such descriptors because they can provide detailed information about the electronic structure of a molecule scispace.comresearchgate.net.

Examples of quantum chemical descriptors that could be calculated for this compound include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. These relate to the molecule's reactivity and electronic stability researchgate.net.

Geometric Descriptors: Molecular surface area, volume, and shape indices. These are related to physical properties and intermolecular interactions.

Charge-Based Descriptors: Partial atomic charges on specific atoms (e.g., the carbonyl oxygen or amide nitrogen), dipole moment, and electrophilicity index. These descriptors are crucial for understanding electrostatic interactions and reactivity acs.org.

Once these descriptors are calculated for a series of related molecules, a mathematical model is developed to link them to an experimentally measured property. For example, a model could be built to predict the lipophilicity (logP) of a series of N-substituted piperidine-2-carboxamides based on calculated descriptors like molecular surface area and dipole moment. The resulting equation allows for the prediction of properties for new, unsynthesized compounds, thereby guiding experimental efforts wikipedia.orgmdpi.com.

The following table provides a hypothetical example of data that might be generated for a QSPR study of this compound and related analogs.

| Compound | R-Group | HOMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental Property (e.g., logP) |

|---|---|---|---|---|---|

| Analog 1 | -H | -6.54 | 3.45 | 250.1 | 0.5 |

| Analog 2 | -CH3 | -6.48 | 3.51 | 265.3 | 1.0 |

| This compound | -C(CH3)3 | -6.32 | 3.62 | 310.8 | 2.1 |

| Analog 3 | -Phenyl | -6.15 | 3.88 | 345.5 | 2.8 |

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of N-tert-butylpiperidine-2-carboxamide Scaffolds

The biological activity of this compound derivatives can be finely tuned through systematic modifications of their chemical structure. These alterations can significantly impact their potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on Biological Activity and Selectivity

Substituents on both the piperidine (B6355638) ring and the aromatic moiety of related N-substituted piperidine-2-carboxamides play a crucial role in determining their biological activity. For instance, in the realm of local anesthetics, the nature of the N-alkyl substituent on the piperidine ring directly influences the drug's lipid solubility and, consequently, its potency and duration of action. Increasing the length of the N-alkyl chain generally leads to higher lipid solubility, which correlates with increased potency.

Furthermore, substitutions on the aromatic ring can modulate the electronic and steric properties of the molecule, affecting its interaction with biological targets. For example, the presence and position of methyl groups on the aromatic ring of local anesthetics like bupivacaine are critical for their activity.

Selective introduction of fluorine atoms into the N-alkyl side chains of N-alkyl-piperidine-2-carboxamides has been shown to modulate pharmacologically relevant properties. This modification can influence the basicity of the piperidine nitrogen, which in turn affects the lipophilicity of the molecule at physiological pH.

The following table illustrates the impact of different substituents on the activity of N-substituted piperidine-2-carboxamide (B12353) analogs, drawing from research on local anesthetics.

| Compound | N-Alkyl Substituent | Aromatic Substituent | Relative Potency | Duration of Action |

| Mepivacaine Analog | Methyl | 2,6-dimethylphenyl | Moderate | Moderate |

| Bupivacaine | Butyl | 2,6-dimethylphenyl | High | Long |

| Ropivacaine | Propyl | 2,6-dimethylphenyl | High | Long |

Positional and Stereochemical Effects on Activity

The spatial arrangement of atoms within the this compound molecule is a critical determinant of its biological activity. The piperidine-2-carboxamide core contains a chiral center at the 2-position of the piperidine ring, meaning it can exist as different stereoisomers (enantiomers).

It is well-established that the biological activity of chiral drugs can reside predominantly in one enantiomer. For instance, Levobupivacaine, the (S)-enantiomer of Bupivacaine, exhibits a safer cardiovascular profile compared to the racemic mixture or the (R)-enantiomer. Similarly, Ropivacaine is administered as the pure (S)-enantiomer.

While stereoisomerism at the N-alkyl group in some N-alkyl-piperidine-2-carboxamides has shown little effect on basicity or lipophilicity, more significant variations have been observed in properties like melting point and oxidative degradation rates. The conformation of the piperidine ring, which typically adopts a chair conformation, also influences the orientation of substituents and their interaction with the target receptor.

Computational Approaches to SAR Elucidation

In recent years, computational methods have become indispensable tools for elucidating the complex structure-activity relationships of drug candidates, including those based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. researchgate.net

These models have demonstrated good predictive ability, with high cross-validated q² and non-cross-validated r² values. researchgate.net The results from such studies indicate that steric, electrostatic, and hydrophobic properties are important factors for the potent activity of these compounds. researchgate.net QSAR models can help in predicting the biological activities of new, unsynthesized compounds and in understanding the key structural features required for activity.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking studies are crucial for understanding how these molecules interact with their biological targets, such as ion channels.

Docking simulations can reveal the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-receptor complex. For example, molecular docking of piperidine carboxamide derivatives into the active site of protein targets has been used to investigate their binding modes. researchgate.net These studies provide valuable insights into the mechanism of action and can guide the design of new analogs with improved binding affinity and selectivity.

Rational Design Strategies for Targeted Activity

The insights gained from SAR studies and computational modeling form the basis for the rational design of new this compound derivatives with targeted biological activities. The goal of rational drug design is to create molecules that are highly potent and selective for their intended target, thereby minimizing off-target effects.

This approach involves the strategic modification of the lead compound's structure to enhance its interaction with the target receptor. For example, based on the understanding of the binding pocket of a target protein, medicinal chemists can design new analogs with substituents that complement the shape and chemical environment of the active site.

Rational design strategies for compounds based on the this compound scaffold may include:

Modifying the N-substituent to optimize lipophilicity and potency.

Introducing substituents on the piperidine ring to alter conformation and target interactions.

Varying the aromatic portion of the molecule to enhance selectivity for a specific biological target.

Utilizing stereochemistry to develop single-enantiomer drugs with improved therapeutic profiles.

By integrating experimental SAR data with computational predictions, researchers can accelerate the drug discovery process, leading to the development of safer and more effective medicines based on the this compound framework.

Ligand Design Based on Receptor-Ligand Interactions

The design of ligands based on the this compound scaffold is guided by understanding their binding mechanism to biological targets like ion channels. Local anesthetics with this core structure function by reversibly blocking sodium ion influx, thereby inhibiting nerve impulse conduction. The molecule can be conceptually divided into three key domains: a hydrophilic amine, an intermediate amide linkage, and a lipophilic group, each playing a critical role in receptor interaction.

Hydrophilic Domain: The piperidine ring serves as the hydrophilic, ionizable amine. Its basicity (pKa) is a critical determinant of activity. The anesthetic molecule must exist in both a lipid-soluble (unionized) form to cross the nerve membrane and a water-soluble (ionized) form to bind effectively to the intracellular portion of the sodium channel. Ropivacaine and Bupivacaine, for example, have a pKa of 8.1, leaving about 15% of the drug in the unionized, lipid-soluble form at physiological pH.

Intermediate Linkage: The amide bond in the piperidine-2-carboxamide structure is more resistant to metabolic hydrolysis compared to an ester linkage. This chemical stability contributes to a longer duration of action for compounds featuring this scaffold.

Lipophilic Domain: While this compound itself has a simple tert-butyl group, its more complex analogs, like Bupivacaine and Ropivacaine, feature a substituted aromatic ring (a 2,6-dimethylphenyl moiety). The lipophilicity of this domain is directly correlated with the anesthetic's potency and duration of action. blogspot.com Increased lipid solubility enhances the drug's ability to partition into the nerve membrane, but it can also increase toxicity. blogspot.comwordpress.com The N-alkyl substituent on the piperidine ring (e.g., propyl on Ropivacaine, butyl on Bupivacaine) also significantly influences lipophilicity and, consequently, the therapeutic and toxicological profile. Ropivacaine, being less lipophilic than Bupivacaine, exhibits a reduced potential for central nervous system and cardiotoxicity. nih.gov

The table below summarizes the key structure-activity relationships for this class of compounds, comparing the properties of related, well-characterized analogs.

| Compound | N-Alkyl Group | Amide Substituent | pKa | Oil:Water Partition Coefficient | Potency (Relative) | Key Feature |

| Bupivacaine | n-Butyl | 2,6-Dimethylphenyl | 8.1 | 28 | More Potent | Higher lipophilicity, longer duration, higher toxicity risk. wordpress.com |

| Ropivacaine | n-Propyl | 2,6-Dimethylphenyl | 8.1 | 2.9 | Less Potent | Lower lipophilicity, greater motor-sensory differentiation, improved safety profile. wordpress.comnih.gov |

This table is based on comparative data for well-studied analogs to illustrate the SAR principles of the core scaffold.

Scaffold Hopping and Bioisosteric Replacements

To optimize drug-like properties, medicinal chemists employ strategies such as scaffold hopping and bioisosteric replacement. These techniques aim to discover novel chemical entities that retain the desired biological activity while improving pharmacokinetic profiles, reducing toxicity, or securing new intellectual property. uniroma1.it

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the orientation of key binding groups. For the piperidine-2-carboxamide framework, a scaffold hopping approach could involve replacing the piperidine ring with other heterocyclic systems. Research into neurokinin-3 (NK3) receptor antagonists has demonstrated the successful application of this strategy, where fused piperidine-type scaffolds were modified to create novel chemical series with distinct properties. nih.gov This approach allows for the exploration of new chemical space and can lead to compounds with improved characteristics.

Bioisosteric Replacement is a more conservative strategy where a specific functional group or atom is exchanged for another with similar physical and chemical properties. cambridgemedchemconsulting.com This is often used to fine-tune a molecule's characteristics without a complete structural overhaul. For a molecule like this compound, several positions are amenable to bioisosteric replacement.

Amide Bond Bioisosteres: The carboxamide group is crucial for binding but can be a site of metabolic activity. Common bioisosteric replacements include five-membered heterocyclic rings like 1,2,4-oxadiazoles or 1,2,4-triazoles. These rings can mimic the hydrogen bonding pattern of the amide while offering greater metabolic stability. drughunter.com

tert-Butyl Bioisosteres: The tert-butyl group provides a specific steric bulk and lipophilicity. A known bioisostere for the tert-butyl group is the trifluoromethyl oxetane. This replacement can maintain or improve biological activity while decreasing lipophilicity and enhancing metabolic stability. cambridgemedchemconsulting.com